

Confirming the Identity of 5-Oxooctanoic Acid using NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: 5-Oxooctanoic acid

Cat. No.: B1296286

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For researchers, scientists, and drug development professionals, unambiguous structural confirmation of novel or synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular structures. This guide provides a comparative analysis of the NMR spectroscopic data for **5-Oxooctanoic acid** against a constitutional isomer, 4-Oxooctanoic acid, to aid in its definitive identification. Detailed experimental protocols and a logical workflow for identity confirmation are also presented.

Comparative NMR Data Analysis

The key to distinguishing **5-Oxooctanoic acid** from its isomers lies in the subtle yet significant differences in their ^1H and ^{13}C NMR spectra. The chemical environment of each nucleus is unique, leading to distinct chemical shifts, multiplicities, and coupling constants. Below is a summary of the predicted NMR data for **5-Oxooctanoic acid** and 4-Oxooctanoic acid.

Assignment	5-Oxoocanoic Acid (Predicted)	4-Oxoocanoic Acid (Predicted)
¹ H NMR		
H-2	~2.40 ppm (t)	~2.55 ppm (t)
H-3	~1.85 ppm (quint)	~2.80 ppm (t)
H-4	~2.60 ppm (t)	-
H-6	~2.45 ppm (t)	~1.60 ppm (sext)
H-7	~1.60 ppm (sext)	~1.30 ppm (sext)
H-8	~0.90 ppm (t)	~0.90 ppm (t)
COOH	>10 ppm (br s)	>10 ppm (br s)
¹³ C NMR		
C-1 (COOH)	~179 ppm	~179 ppm
C-2	~33 ppm	~35 ppm
C-3	~19 ppm	~37 ppm
C-4	~42 ppm	~209 ppm
C-5 (C=O)	~211 ppm	~29 ppm
C-6	~36 ppm	~26 ppm
C-7	~17 ppm	~22 ppm
C-8	~13 ppm	~14 ppm

Note: Chemical shifts (ppm) are predicted and may vary slightly based on solvent and concentration. Multiplicities are denoted as s (singlet), t (triplet), quint (quintet), sext (sextet), and br s (broad singlet).

The most telling differences are observed in the signals of the methylene groups adjacent to the ketone and carboxylic acid functionalities. In **5-Oxoocanoic acid**, the protons on C-4 and C-6, both adjacent to the carbonyl group, will appear as distinct triplets around 2.60 ppm and

2.45 ppm, respectively. In contrast, for 4-Oxooctanoic acid, the protons on C-3 and C-5, flanking the ketone, will exhibit different chemical shifts and multiplicities.

Experimental Protocols

Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameter selection.

NMR Sample Preparation

- **Sample Purity:** Ensure the sample of **5-Oxooctanoic acid** is of high purity, as impurities will introduce extraneous peaks in the NMR spectrum.
- **Mass of Sample:** For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ^1H NMR and 50-100 mg for ^{13}C NMR.
- **Solvent Selection:** Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform- d (CDCl_3) or Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$) are common choices for carboxylic acids.
- **Sample Preparation in a Vial:** It is advisable to first dissolve the sample in a small vial before transferring it to the NMR tube. This allows for better mixing and visual inspection for any undissolved particles.
- **Filtration:** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent magnetic field distortions.
- **Solvent Volume:** The final volume of the solution in the NMR tube should be approximately 0.6-0.7 mL.
- **Internal Standard:** For precise chemical shift referencing, a small amount of an internal standard, such as Tetramethylsilane (TMS), can be added.

NMR Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, for optimal signal dispersion.

- ^1H NMR Acquisition Parameters:
 - Number of Scans: Typically 16 to 64 scans are sufficient for a sample of this concentration.
 - Spectral Width: A standard spectral width of -2 to 12 ppm is appropriate.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
- ^{13}C NMR Acquisition Parameters:
 - Number of Scans: Due to the lower natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - Spectral Width: A typical spectral width of 0 to 220 ppm is used.
 - Proton Decoupling: Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.

Logical Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of **5-Oxo-octanoic acid** using NMR spectroscopy.



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Workflow for NMR-based identity confirmation.

By following this structured approach and carefully comparing the acquired NMR data with the expected values for **5-Oxo-octanoic acid** and its potential isomers, researchers can confidently confirm the identity of their compound. The distinct NMR fingerprint of **5-Oxo-octanoic acid** provides a robust method for its unambiguous characterization.

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